molecular formula C3H5ClO3 B1593478 3-Chlorolactic acid, (S)- CAS No. 82079-44-5

3-Chlorolactic acid, (S)-

Cat. No.: B1593478
CAS No.: 82079-44-5
M. Wt: 124.52 g/mol
InChI Key: OSLCJYYQMKPZHU-UWTATZPHSA-N
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Description

3-Chlorolactic acid, (S)-, also known as (S)-3-chloropropanoic acid, is a chiral molecule with the molecular formula C3H5ClO3. It is a derivative of lactic acid, where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorolactic acid, (S)-, can be synthesized through several methods. One common approach involves the chlorination of lactic acid. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the lactic acid .

Another method involves the hydrolysis of 3-chloropropionitrile. This process requires the use of a strong acid, such as hydrochloric acid (HCl), to convert the nitrile group into a carboxylic acid group, resulting in the formation of 3-chlorolactic acid .

Industrial Production Methods

Industrial production of 3-chlorolactic acid, (S)-, often involves the large-scale chlorination of lactic acid using thionyl chloride or phosphorus trichloride. The reaction is typically conducted in a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chlorolactic acid, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used as oxidizing agents. The reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

Major Products Formed

    Substitution Reactions: Formation of 3-hydroxylactic acid or 3-aminolactic acid.

    Oxidation Reactions: Formation of 3-chloropyruvic acid.

    Reduction Reactions: Formation of 3-chloropropanol.

Scientific Research Applications

3-Chlorolactic acid, (S)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chlorolactic acid, (S)-, involves its interaction with specific molecular targets and pathways. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Additionally, the hydroxyl and carboxylic acid groups can undergo oxidation and reduction reactions, respectively, resulting in the formation of different products. These reactions are facilitated by the presence of specific enzymes and catalysts in biological systems .

Comparison with Similar Compounds

3-Chlorolactic acid, (S)-, can be compared with other similar compounds, such as:

    Chloroacetic Acid: Both compounds contain a chlorine atom, but chloroacetic acid has the chlorine atom attached to the alpha carbon, whereas 3-chlorolactic acid has it attached to the beta carbon. This difference in structure leads to variations in their chemical reactivity and applications.

    3-Chloropropanoic Acid: This compound is similar in structure to 3-chlorolactic acid but lacks the hydroxyl group.

Properties

IUPAC Name

(2S)-3-chloro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCJYYQMKPZHU-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231556
Record name 3-Chlorolactic acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82079-44-5
Record name 3-Chlorolactic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorolactic acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROLACTIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBQ9EDM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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